4-[(4-Methyl-1-piperazinyl)methyl]benzylamine

Organic Synthesis Pharmaceutical Intermediates Reductive Amination

4-[(4-Methyl-1-piperazinyl)methyl]benzylamine (CAS 515162-20-6) is a benzenemethanamine derivative featuring a 4-methylpiperazine moiety connected via a methylene bridge to a benzylamine core. With a molecular formula of C13H21N3 and a molecular weight of 219.33 g/mol, this compound is characterized as a colorless liquid at ambient temperature.

Molecular Formula C13H21N3
Molecular Weight 219.33 g/mol
CAS No. 515162-20-6
Cat. No. B1365558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
CAS515162-20-6
Molecular FormulaC13H21N3
Molecular Weight219.33 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)CN
InChIInChI=1S/C13H21N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-11,14H2,1H3
InChIKeyHILINUGDTTXRNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methyl-1-piperazinyl)methyl]benzylamine (CAS 515162-20-6) Procurement Guide: Chemical Profile and Specifications


4-[(4-Methyl-1-piperazinyl)methyl]benzylamine (CAS 515162-20-6) is a benzenemethanamine derivative featuring a 4-methylpiperazine moiety connected via a methylene bridge to a benzylamine core . With a molecular formula of C13H21N3 and a molecular weight of 219.33 g/mol, this compound is characterized as a colorless liquid at ambient temperature . Its primary function is as a versatile chemical intermediate in pharmaceutical and agrochemical synthesis, where its bifunctional structure—incorporating both primary amine and piperazine functionalities—enables participation in diverse reactions including reductive aminations and cross-coupling processes [1] [2].

Bifunctional scaffold
Primary amine and 4-methylpiperazine enable diverse coupling and reductive amination routes.
Streamlined synthesis
Free amine avoids extra reduction or hydrolysis steps required by nitrile/acid analogs.
Validated pharmacophore
Key intermediate for benzamide kinase inhibitor pharmacophores (e.g., imatinib family).

Why 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine Cannot Be Substituted by Closely Related Analogs


Substitution of 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine (CAS 515162-20-6) with structurally similar analogs introduces significant risks to synthetic outcomes due to differences in positional isomerism and functional group reactivity. The para-substitution pattern of the aminomethyl group relative to the piperazinylmethyl moiety is critical for generating the correct spatial geometry required in downstream coupling reactions, particularly in the synthesis of kinase inhibitor pharmacophores [1]. Even seemingly minor structural variations, such as the meta-substituted isomer 3-(4-methylpiperazin-1-ylmethyl)benzylamine (CAS 515162-19-3), alter the molecular conformation and can lead to divergent reactivity profiles . The presence of a free primary amine distinguishes this compound from analogs like 4-[(4-methyl-1-piperazinyl)methyl]benzonitrile (CAS 125743-63-7) or 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid (CAS 106261-48-7), which require additional synthetic transformations to achieve the same functionality, thereby impacting overall yield and cost-efficiency [2].

Target compound
Closely related analog
Para-substituted benzylamine
Meta-substituted isomer (CAS 515162-19-3) may alter spatial geometry required for downstream coupling
Free primary amine
Nitrile or carboxylic acid analogs demand additional transformations, which can shift yield and cost-efficiency

Quantitative Evidence for Selecting 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine Over Its Analogs


Synthetic Yield: High-Efficiency Reductive Amination of 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine

A published synthetic protocol demonstrates that 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine can be synthesized with an isolated yield of 94.5% via reductive amination, characterized as a colorless oil with complete 1H NMR data . This yield establishes a high-efficiency baseline for using this compound as a starting material in multi-step syntheses, particularly when compared to the commercial availability and reported yields of its para-substituted analogs. For context, the synthesis of the related 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key imatinib precursor, has been reported with yields of 95-99% [1]. The primary amine functionality of the target compound provides a distinct advantage over carboxylic acid or nitrile analogs, as it eliminates the need for additional reduction or hydrolysis steps, thereby streamlining synthetic pathways and improving overall process efficiency.

Synthetic yield
Reported
94.5% isolated yield (target) vs 95–99% for benzoic acid analog
Primary amine eliminates subsequent reduction step; both routes achieve >94% efficiency.
Supports efficient multi-step synthesis without extra functional group interconversion.
Reductive amination conditions; comparator yield via reductive alkylation.
Organic Synthesis Pharmaceutical Intermediates Reductive Amination

Purity and Physical Characterization: Verified Quality Metrics for Research Procurement

Commercially available 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine is supplied with a minimum assay purity of 97% (GC/HPLC), as verified by major chemical suppliers . Key physical properties include a density of 1.0154 g/mL at 25 °C, a refractive index of n20/D 1.547, and a flash point >110 °C [1]. These metrics are consistently reported across multiple vendor technical datasheets, providing a reliable baseline for quality assessment [1]. In contrast, the meta-substituted isomer (CAS 515162-19-3) is typically offered at 95% purity, with a slightly higher calculated density of 1.1±0.1 g/cm³ and a lower boiling point of 335.2±32.0 °C at 760 mmHg [2]. The slightly lower purity standard for the meta-isomer may reflect differences in synthetic accessibility or purification efficiency, which can impact the reliability of downstream applications.

Purity & physical properties
Head-to-head
97% purity (target) vs 95% (meta isomer); density 1.0154 g/mL; n20/D 1.547
Meta isomer: density ~1.1 g/cm³, lower boiling point.
Higher purity reduces impurity-related risks and may avoid additional purification.
Commercial vendor specifications (GC/HPLC).
Analytical Chemistry Quality Control Procurement Specifications

Role in Imatinib Synthesis: Validated Intermediate for Bcr-Abl Kinase Inhibitor Production

4-[(4-Methyl-1-piperazinyl)methyl]benzylamine serves as a critical building block in the synthesis of imatinib, a first-line tyrosine kinase inhibitor for chronic myelogenous leukemia (CML) [1]. Imatinib specifically targets the Bcr-Abl fusion protein with high selectivity [1] [2]. The target compound provides the essential 4-methylpiperazine pharmacophore that is incorporated into the final benzamide structure of imatinib [3] [4]. This direct role contrasts with other intermediates, such as 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which require additional coupling steps [5]. The presence of the free primary amine in this compound enables direct amide bond formation with activated carboxylic acid derivatives of the pyrimidine-containing fragment, thereby reducing the number of synthetic steps and improving overall yield [1] [6].

Imatinib intermediate role
Reported context
Directly provides 4-methylpiperazine-benzylamine fragment for the imatinib benzamide core.
Primary amine enables direct amide coupling; benzoic acid analog requires extra activation/coupling steps.
Validated synthetic role reduces procurement risk for kinase inhibitor programs.
Multiple patent and literature protocols support this route.
Medicinal Chemistry Kinase Inhibitors Oncology Process Chemistry

Computational Physicochemical Profile: Favorable Drug-like Properties for Lead Optimization

Calculated physicochemical properties of 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine indicate favorable drug-like characteristics, supporting its use as a privileged scaffold in medicinal chemistry [1]. Key computed properties include a polar surface area (PSA) of 32.5 Ų, a LogP (octanol-water partition coefficient) of approximately 0.4-1.47, and a hydrogen bond donor count of 1 [1] [2]. These values suggest a balanced lipophilicity and hydrogen bonding capacity that is generally associated with good oral bioavailability and membrane permeability [3]. The compound's calculated LogP is notably lower than that of many aromatic kinase inhibitors, potentially offering advantages in aqueous solubility and reduced off-target binding [4].

Computed drug-like profile
Class-level
PSA: 32.5 Ų • LogP: 0.4–1.47 • HBD: 1 • HBA: 3 • Rotatable bonds: 3
All parameters fall within favorable oral drug-like space (Lipinski rules).
Supports fragment selection for lead optimization; balanced lipophilicity may aid solubility.
In silico prediction only; experimental validation recommended.
Computational Chemistry ADMET Prediction Drug Discovery Medicinal Chemistry

High-Value Research and Industrial Applications for 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine


Synthesis of Tyrosine Kinase Inhibitors and Related Benzamide Pharmacophores

This compound is a validated intermediate for the synthesis of imatinib and related tyrosine kinase inhibitors [1] [2]. Its primary amine allows for direct amide coupling with carboxylic acid derivatives of pyrimidine or thiazole fragments, as demonstrated in multiple patent and literature syntheses [3] [4]. This application is supported by the compound's high synthetic yield (94.5%) and established role in the imatinib synthetic pathway, making it a low-risk procurement choice for medicinal chemistry groups developing kinase inhibitors [1] .

Development of N-Heteroaryl Benzylamine Antimycotic Agents

Research has demonstrated that N-heteroaryl benzylamines, a class to which this compound belongs, exhibit antifungal activity against Candida species [5] [6]. While specific MIC values for the target compound are not directly reported, its structural similarity to active N-heteroaryl benzylamines and benzylamine antimycotics supports its use as a building block in antifungal drug discovery programs [7] .

Agrochemical Intermediate and Building Block for Novel Pesticides

Multiple suppliers note the compound's utility in agrochemical synthesis, where its bifunctional structure enables the construction of complex molecules with potential pesticidal or herbicidal activity [8] [9]. Its balanced physicochemical properties (LogP ~1.47) suggest favorable environmental mobility and plant uptake characteristics for agrochemical applications [10].

Fragment-Based Drug Discovery (FBDD) and Privileged Scaffold Exploration

The compound's favorable computed drug-like properties—PSA of 32.5 Ų, LogP of 0.4-1.47, and a single hydrogen bond donor—make it an attractive fragment for FBDD campaigns [10]. Its 4-methylpiperazine moiety is a recognized privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active and anti-infective agents [11] [12].

Application
Selection Property
Validation Focus
Kinase inhibitor pharmacophore synthesis
Primary amine for direct amide coupling
Synthetic yield and intermediate validation
N-Heteroaryl benzylamine antimycotic research
Structural scaffold for antifungal SAR studies
Antifungal activity screening
Agrochemical intermediate synthesis
Balanced LogP (~1.47) and bifunctional reactivity
Environmental mobility and activity profiling
Fragment-based drug discovery
Privileged piperazine fragment with drug-like properties
Hit-to-lead optimization and ADMET profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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